molecular formula C28H23ClN2O3 B12011843 2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide

2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide

Cat. No.: B12011843
M. Wt: 470.9 g/mol
InChI Key: TWASVRRSLNEGHD-UXHLAJHPSA-N
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Description

2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the chlorophenylmethoxy intermediate: This step involves the reaction of 4-chlorophenol with methanol in the presence of a base such as sodium hydroxide to form 4-chlorophenylmethoxy.

    Synthesis of the benzamide core: The benzamide core is synthesized by reacting 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.

    Coupling reaction: The final step involves the coupling of the chlorophenylmethoxy intermediate with the benzamide core in the presence of a suitable catalyst, such as palladium on carbon, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-bromophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide: Similar structure with a bromine atom instead of chlorine.

    2-[(4-fluorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide: Similar structure with a fluorine atom instead of chlorine.

    2-[(4-methylphenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H23ClN2O3

Molecular Weight

470.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C28H23ClN2O3/c29-24-15-13-22(14-16-24)20-34-27-12-5-4-11-26(27)28(32)31-30-18-23-9-6-10-25(17-23)33-19-21-7-2-1-3-8-21/h1-18H,19-20H2,(H,31,32)/b30-18+

InChI Key

TWASVRRSLNEGHD-UXHLAJHPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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